N1-(4-chlorophenethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide
Description
N1-(4-Chlorophenethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a synthetic oxalamide derivative characterized by its bifunctional aromatic substituents. This structural motif is associated with enhanced solubility and metabolic stability compared to simpler aryl substituents .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c20-15-7-5-14(6-8-15)9-10-21-18(24)19(25)22-16-3-1-4-17(13-16)23-11-2-12-28(23,26)27/h1,3-8,13H,2,9-12H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPJTYHMVMTFGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorophenethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide typically involves the following steps:
Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with appropriate amines under controlled conditions.
Introduction of the chlorophenethyl group: This step involves the reaction of the intermediate with 4-chlorophenethylamine.
Incorporation of the isothiazolidinyl moiety: The final step includes the reaction with 3-(1,1-dioxidoisothiazolidin-2-yl)phenylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorophenethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(4-chlorophenethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor binding: It could bind to receptors, modulating cellular signaling pathways.
DNA/RNA interaction: The compound might interact with genetic material, influencing gene expression.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Oxalamides are a versatile class of compounds with tunable bioactivity based on substituent variations. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Bioactivity :
- Chlorine vs. Sulfonamide : The 4-chlorophenethyl group (as in compound 72) enhances lipophilicity, favoring membrane penetration, while the isothiazolidin dioxide in the target compound may improve aqueous solubility and metabolic resistance .
- Halogen Positioning : Bromine at the ortho position (compound 19) reduces synthetic yield (30%) compared to para-substituted chlorophenyl analogs (72% for compound 72), likely due to steric hindrance during synthesis .
Spectroscopic Characterization :
- The target compound’s 3-(1,1-dioxidoisothiazolidin-2-yl)phenyl group would exhibit distinct NMR signals (e.g., sulfonamide proton resonances near δ 3.4–3.8 ppm and aromatic protons in δ 7.2–7.8 ppm), comparable to other sulfonamide-containing oxalamides .
Thermal and Physical Properties :
- Adamantyl-substituted oxalamides (e.g., compound 10) exhibit high melting points (>210°C) due to rigid hydrocarbon frameworks, whereas methoxy or fluoro substituents (compounds 19, 23) lower melting points, enhancing processability .
Biological Relevance: Cyano or trifluoromethyl groups (compound 22, 1c) enhance binding to hydrophobic enzyme pockets (e.g., cytochrome P450), while methoxy groups (compound 17) may improve solubility but reduce potency .
Research Findings and Implications
- Synthetic Challenges : The isothiazolidin dioxide ring in the target compound requires specialized reagents (e.g., thiols oxidized to sulfones) and controlled conditions to avoid side reactions, as seen in sulfonamide syntheses .
- Antimicrobial Potential: Analogous isoindoline-1,3-dione derivatives (e.g., GMC-3) demonstrate moderate antimicrobial activity, suggesting the target compound’s sulfonamide group could enhance this property .
- Enzyme Inhibition: Cytochrome P450-activated oxalamides (e.g., compound 72) show IC50 values in the nanomolar range, highlighting the pharmacophore’s versatility .
Biological Activity
N1-(4-chlorophenethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a synthetic compound characterized by its complex structure and specific functional groups. This compound, with a molecular formula of and a molecular weight of approximately 421.9 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities.
Structural Characteristics
The unique structural features of this compound include:
- Chlorophenethyl moiety : This group is often associated with various pharmacological effects.
- Isothiazolidin derivative : Known for its role in enhancing biological activity through unique interactions within biological systems.
Biological Activity Overview
While specific data on the biological activity of this compound is limited, compounds with similar structures often exhibit significant pharmacological effects. Potential activities include:
- Antimicrobial properties : Similar oxalamides have shown effectiveness against various bacterial strains.
- Anticancer activity : Compounds with oxalamide structures have been investigated for their ability to inhibit cancer cell proliferation.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets, leading to alterations in cellular pathways. Research on related compounds suggests that these interactions could involve:
- Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival.
- Disruption of cellular processes : The potential for disrupting microtubule dynamics or inducing apoptosis in cancer cells has been noted in related studies.
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their known biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N1,N2-Di(pyridin-2-yl)oxalamide | C12H10N4O2 | Antimicrobial activity |
| N1-(4-chlorophenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide | C18H20ClFNO3 | Potential anticancer properties |
| N1-(4-chlorophenethyl)-N2-(3-methylthio)phenyl oxalamide | C19H21ClN2OS | Affects solubility and reactivity |
Case Studies and Research Findings
Research on oxalamide derivatives has highlighted their potential as therapeutic agents. For instance, studies have shown that certain oxalamides can effectively inhibit cancer cell lines at nanomolar concentrations. The following findings are notable:
- Antiproliferative Activity : In vitro studies demonstrated that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines, with IC50 values indicating strong efficacy.
- Mechanistic Insights : Investigations into the structure–activity relationship (SAR) of oxalamides suggest that modifications to the molecular structure can significantly enhance biological activity. For example, the introduction of different substituents on the phenyl rings has been shown to affect binding affinity and potency against cancer targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
